(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structural features, including a cyano group, a phenylpyrazole moiety, and a morpholinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole core: The initial step involves the condensation of a phenylhydrazine derivative with an appropriate β-diketone to form the pyrazole ring.
Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the morpholinylphenyl group: This step involves the coupling of the morpholinylphenyl moiety to the pyrazole core via a palladium-catalyzed cross-coupling reaction.
Formation of the enamide linkage: The final step involves the formation of the enamide linkage through a condensation reaction between the pyrazole derivative and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-piperidin-4-ylphenyl)prop-2-enamide
- (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-pyrrolidin-4-ylphenyl)prop-2-enamide
Uniqueness
(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide is unique due to its specific structural features, such as the presence of the morpholinylphenyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-18-23(25(32)30(28(18)2)22-6-4-3-5-7-22)27-24(31)20(17-26)16-19-8-10-21(11-9-19)29-12-14-33-15-13-29/h3-11,16H,12-15H2,1-2H3,(H,27,31)/b20-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYWBZIUIZOUOB-SILNSSARSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C\C3=CC=C(C=C3)N4CCOCC4)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.